Cas no 1383973-78-1 (methyl 5-aminobicyclo3.2.1octane-1-carboxylate)

methyl 5-aminobicyclo3.2.1octane-1-carboxylate 化学的及び物理的性質
名前と識別子
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- Bicyclo[3.2.1]octane-1-carboxylic acid, 5-amino-, methyl ester
- methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate
- 1383973-78-1
- starbld0042968
- SCHEMBL10151700
- QMFMSAHRXOTOMT-UHFFFAOYSA-N
- EN300-8211697
- methyl 5-aminobicyclo3.2.1octane-1-carboxylate
-
- MDL: MFCD24506599
- インチ: 1S/C10H17NO2/c1-13-8(12)9-3-2-4-10(11,7-9)6-5-9/h2-7,11H2,1H3
- InChIKey: QMFMSAHRXOTOMT-UHFFFAOYSA-N
- ほほえんだ: C12(C(OC)=O)CC(N)(CC1)CCC2
計算された属性
- せいみつぶんしりょう: 183.125928785g/mol
- どういたいしつりょう: 183.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 1.162±0.06 g/cm3(Predicted)
- ふってん: 241.2±23.0 °C(Predicted)
- 酸性度係数(pKa): 10.33±0.40(Predicted)
methyl 5-aminobicyclo3.2.1octane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8211697-0.25g |
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate |
1383973-78-1 | 95.0% | 0.25g |
$999.0 | 2025-02-21 | |
Enamine | EN300-8211697-10.0g |
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate |
1383973-78-1 | 95.0% | 10.0g |
$4667.0 | 2025-02-21 | |
Enamine | EN300-8211697-10g |
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate |
1383973-78-1 | 10g |
$4667.0 | 2023-09-02 | ||
Enamine | EN300-8211697-0.1g |
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate |
1383973-78-1 | 95.0% | 0.1g |
$956.0 | 2025-02-21 | |
Enamine | EN300-8211697-1.0g |
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate |
1383973-78-1 | 95.0% | 1.0g |
$1086.0 | 2025-02-21 | |
Enamine | EN300-8211697-5.0g |
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate |
1383973-78-1 | 95.0% | 5.0g |
$3147.0 | 2025-02-21 | |
Enamine | EN300-8211697-5g |
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate |
1383973-78-1 | 5g |
$3147.0 | 2023-09-02 | ||
Enamine | EN300-8211697-2.5g |
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate |
1383973-78-1 | 95.0% | 2.5g |
$2127.0 | 2025-02-21 | |
Enamine | EN300-8211697-0.5g |
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate |
1383973-78-1 | 95.0% | 0.5g |
$1043.0 | 2025-02-21 | |
Enamine | EN300-8211697-0.05g |
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate |
1383973-78-1 | 95.0% | 0.05g |
$912.0 | 2025-02-21 |
methyl 5-aminobicyclo3.2.1octane-1-carboxylate 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
methyl 5-aminobicyclo3.2.1octane-1-carboxylateに関する追加情報
Research Briefing on Methyl 5-Aminobicyclo[3.2.1]octane-1-carboxylate (CAS: 1383973-78-1)
Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate (CAS: 1383973-78-1) is a bicyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the importance of bicyclic scaffolds in drug design, as they offer enhanced rigidity and stereochemical control compared to monocyclic counterparts. The compound methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel enzyme inhibitors and receptor modulators. Its structural motif is frequently employed in the design of compounds targeting central nervous system (CNS) disorders, infectious diseases, and cancer.
One of the key areas of research involving this compound is its role as a building block for the synthesis of peptidomimetics. Peptidomimetics are synthetic molecules that mimic the biological activity of peptides but exhibit improved stability and bioavailability. The bicyclic structure of methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate provides a rigid framework that can be functionalized to mimic peptide secondary structures, making it a valuable tool in the design of peptide-based therapeutics.
In addition to its applications in peptidomimetics, recent studies have explored the use of this compound in the development of small-molecule inhibitors for proteases and kinases. Proteases and kinases are critical targets in the treatment of various diseases, including viral infections and cancer. The bicyclic scaffold of methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate has been shown to enhance binding affinity and selectivity, making it a promising candidate for the development of next-generation inhibitors.
Another notable application of this compound is in the field of asymmetric synthesis. The chiral nature of the bicyclic scaffold allows for the creation of enantiomerically pure compounds, which is essential for the development of drugs with high specificity and reduced side effects. Recent advancements in catalytic methods have enabled the efficient synthesis of methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate derivatives with high enantiomeric excess, further expanding its utility in medicinal chemistry.
Despite its potential, challenges remain in the large-scale synthesis and functionalization of methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate. Current research efforts are focused on optimizing synthetic routes to improve yield and scalability, as well as exploring novel derivatization strategies to enhance its biological activity. Collaborative efforts between academia and industry are expected to drive further innovations in this area.
In conclusion, methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate (CAS: 1383973-78-1) represents a valuable scaffold in medicinal chemistry with diverse applications in drug discovery. Its unique structural features and versatility make it a promising candidate for the development of novel therapeutics. Ongoing research is likely to uncover new opportunities for this compound, solidifying its role in the future of chemical biology and pharmaceutical sciences.
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